An In-depth Technical Guide to 6-Methyluracil: Chemical Properties and Structure
An In-depth Technical Guide to 6-Methyluracil: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-methyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and various biological studies.
Chemical Structure and Identification
6-Methyluracil, also known as 6-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil with a methyl group substituted at the 6th position.[1][2] Its chemical structure is characterized by a heterocyclic pyrimidine ring.
Molecular Formula: C₅H₆N₂O₂[1][3][4]
Molecular Weight: 126.11 g/mol [2][3][4]
SMILES: CC1=CC(=O)NC(=O)N1[2]
InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N[3]
The structure of 6-methyluracil can be visualized as follows:
Caption: Chemical structure of 6-Methyluracil.
Physicochemical Properties
The physicochemical properties of 6-methyluracil are summarized in the table below, providing key data for experimental design and drug development applications.
| Property | Value | Reference |
| Physical State | White to off-white crystalline solid | [3] |
| Melting Point | 318 °C (decomposes) | [3][5] |
| Boiling Point | 420.4 °C at 760 mmHg (Predicted) | [5] |
| pKa | 9.52 (25 °C) | [3] |
| Water Solubility | 7 g/L (22 °C) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (heating and sonication may be required) | [3] |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | [3][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 6-methyluracil. While raw spectra are not provided here, key spectral information is available through various chemical databases.
| Spectroscopy | Data Availability |
| ¹H NMR | Spectra available in chemical databases. |
| ¹³C NMR | Spectra available in chemical databases. |
| Mass Spectrometry | Mass spectra (electron ionization) are available. |
| UV-Vis | UV/Visible spectra are available. |
| Infrared (IR) | IR spectra are available. |
Crystal Structure
The crystal structure of 6-methyluracil has been determined by X-ray diffraction. It is known to exist in different polymorphic forms.[6] The crystal system is monoclinic with the space group C 1 2/c 1.[2] The unit cell parameters are reported as a = 20.572 Å, b = 3.9052 Å, and c = 14.811 Å, with α = 90°, β = 110.95°, and γ = 90°.[2]
Experimental Protocols
Synthesis of 6-Methyluracil
6-Methyluracil can be synthesized through several methods. The most common laboratory preparations involve the condensation of a β-keto ester with urea or a urea derivative.
Method 1: Synthesis from Ethyl Acetoacetate and Urea
This method involves a two-step process: the condensation of ethyl acetoacetate and urea to form β-uraminocrotonic ester, followed by cyclization to yield 6-methyluracil.[3][7]
Materials:
-
Urea
-
Ethyl acetoacetate
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Concentrated sulfuric acid (for desiccator)
Procedure:
-
Condensation: In a large crystallizing dish, mix 80 g (1.33 moles) of finely powdered urea with 160 g (1.23 moles) of ethyl acetoacetate, 25 mL of absolute ethanol, and 10 drops of concentrated hydrochloric acid.[7]
-
Drying and Reaction: Cover the dish loosely and place it in a vacuum desiccator containing concentrated sulfuric acid. Evacuate the desiccator with a water pump for 5-7 days, or until the mixture is completely dry, to form the crude β-uraminocrotonic ester.[7]
-
Cyclization: Prepare a solution of 80 g (2 moles) of sodium hydroxide in 1.2 L of water and heat to 95°C. Add the dry, powdered β-uraminocrotonic ester to the hot sodium hydroxide solution with stirring.[3][7]
-
Precipitation: Cool the solution to 65°C and carefully acidify with concentrated hydrochloric acid while stirring. 6-methyluracil will precipitate.[3][7]
-
Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash sequentially with cold water, ethanol, and diethyl ether, and then air-dry.[7]
Caption: Experimental workflow for the synthesis of 6-Methyluracil.
Method 2: Synthesis from Diketene and Urea
An alternative method involves the condensation of diketene with urea.[5] This method is also cited as a production route for 6-methyluracil.[5]
Purification
The primary method for the purification of 6-methyluracil is recrystallization.
Protocol: Recrystallization from Glacial Acetic Acid
-
Dissolve the crude 6-methyluracil in a minimal amount of hot glacial acetic acid.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Biological Activity and Applications
6-Methyluracil has been investigated for various biological activities. It is reported to have antiradiation and immunostimulatory properties.[8] It is also used as an intermediate in the synthesis of other pharmaceutically active compounds. As a metabolite of uracil, it can be an indicator of acetoacetyl-CoA accumulation.[8]
Safety and Handling
6-Methyluracil is moderately toxic by ingestion. It is advisable to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methyluracil synthesis - chemicalbook [chemicalbook.com]
- 6. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of [U-14C]6-methyluracil of high specific activity [inis.iaea.org]
